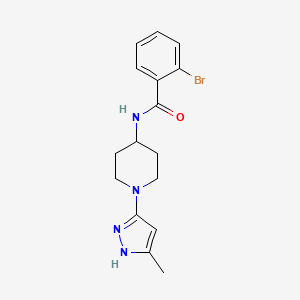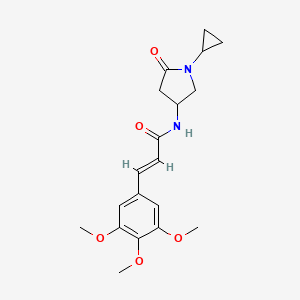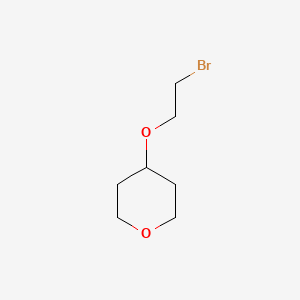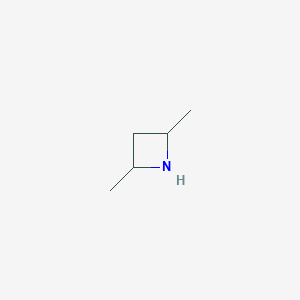
2-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a bromine atom, a piperidine ring, and a methylated pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzamide group would likely contribute to the planarity of the molecule, while the piperidine and pyrazole rings could add three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Researchers have developed methods for synthesizing related compounds, emphasizing the structural characterization through techniques like IR, NMR, and single-crystal X-ray diffraction. These studies offer insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and weak interactions, which are crucial for understanding the compounds' properties and potential applications in medicinal chemistry (Li et al., 2015).
Biological Activities
- Some compounds structurally similar to 2-bromo-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide have been investigated for their biological activities. For instance, studies have evaluated their fungicidal and antiviral activities against specific targets, suggesting potential applications in developing new therapeutic agents or agricultural chemicals (Li et al., 2015).
Potential for Imaging Studies
- Related research has focused on the synthesis of compounds for potential use in imaging studies, such as positron emission tomography (PET). These compounds are designed to target specific receptors, indicating their potential applications in neuroscience research and the diagnosis of neurological disorders (Katoch-Rouse et al., 2003).
Antimicrobial Properties
- Novel derivatives related to the chemical structure have been synthesized and evaluated for their antibacterial activity against clinically isolated bacteria, including strains resistant to traditional antibiotics. These studies are crucial for the development of new antibacterial agents in response to growing antibiotic resistance (Ahmad et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPRUYABWQXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2808743.png)


![N-[(3-Pyridin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2808747.png)

![Benzyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2808749.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2808756.png)
![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)
![(5-Fluoro-3-methylpyridin-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B2808759.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2808760.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide](/img/structure/B2808762.png)

![2-[2-[(4-Fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2808764.png)
